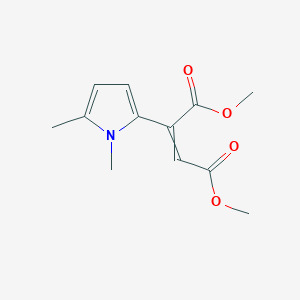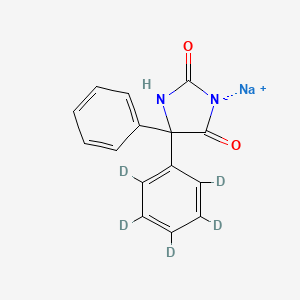
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion is a heterocyclic compound that belongs to the pyrazolone family This compound is known for its unique chemical structure, which includes a pyrazolone ring substituted with phenyl, methyl, and benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion typically involves the reaction of 4-benzoyl-3-methyl-1-phenylpyrazol-5-one with sulfur-containing reagents. One common method is the reaction of the pyrazolone derivative with elemental sulfur or sulfur-containing compounds under reflux conditions in an appropriate solvent such as ethanol or toluene . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thion group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazolone derivatives.
Aplicaciones Científicas De Investigación
Biology: The compound and its derivatives have shown antimicrobial activity against various bacterial strains. This makes it a potential candidate for the development of new antimicrobial agents.
Medicine: Research has indicated that the compound may have potential therapeutic applications due to its biological activity. further studies are needed to fully understand its pharmacological properties.
Industry: The compound is used in the extraction of metals such as radium and barium from aqueous solutions. This application is particularly relevant in the field of nuclear chemistry.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, forming stable complexes with metal ions. This property is utilized in its application in metal extraction and coordination chemistry . Additionally, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion can be compared with other similar compounds in the pyrazolone family:
1-Phenyl-3-methyl-4-benzoylpyrazol-5-one: This compound is structurally similar but lacks the thion group.
4-Acyl-3-methyl-1-phenylpyrazol-5-ones: These compounds are analogues of this compound and have been studied for their coordination chemistry and biological activity.
The uniqueness of this compound lies in its thion group, which imparts distinct chemical and biological properties compared to its analogues.
Propiedades
Número CAS |
79071-33-3 |
|---|---|
Fórmula molecular |
C17H14N2OS |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H14N2OS/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,18H,1H3 |
Clave InChI |
VVEFMYLKFYPUOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




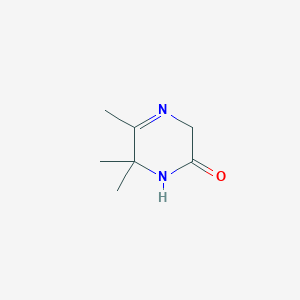


![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
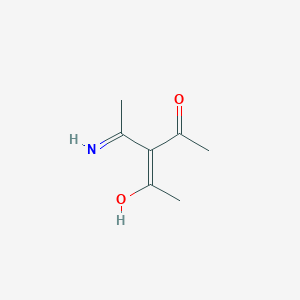
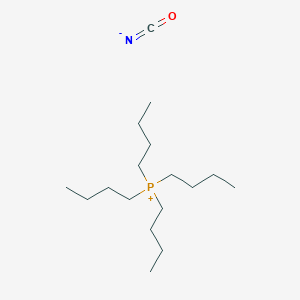

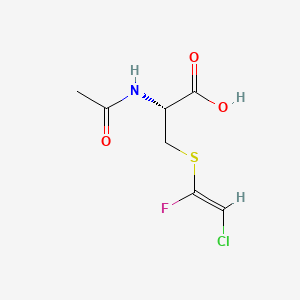
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

